molecular formula C19H25ClN4O6 B12368669 Thalidomide-5-NH-PEG2-NH2 (hydrochloride)

Thalidomide-5-NH-PEG2-NH2 (hydrochloride)

Cat. No.: B12368669
M. Wt: 440.9 g/mol
InChI Key: YTSDBHCUJMOMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is a synthetic derivative of thalidomide, a molecule historically notorious for its teratogenicity but repurposed for its immunomodulatory and proteolysis-targeting chimera (PROTAC) applications. This compound features a thalidomide core modified with a polyethylene glycol (PEG2) linker and terminal amine groups, stabilized as a hydrochloride salt. The PEG2 spacer enhances solubility and biocompatibility, while the terminal amine facilitates conjugation to target proteins or payloads in PROTAC systems. Its primary application lies in targeted protein degradation by recruiting cereblon (CRBN), an E3 ubiquitin ligase, to induce ubiquitination and subsequent proteasomal degradation of target proteins .

Properties

Molecular Formula

C19H25ClN4O6

Molecular Weight

440.9 g/mol

IUPAC Name

5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C19H24N4O6.ClH/c20-5-7-28-9-10-29-8-6-21-12-1-2-13-14(11-12)19(27)23(18(13)26)15-3-4-16(24)22-17(15)25;/h1-2,11,15,21H,3-10,20H2,(H,22,24,25);1H

InChI Key

YTSDBHCUJMOMQM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN.Cl

Origin of Product

United States

Preparation Methods

Activation of Thalidomide

The synthesis begins with the activation of thalidomide’s carboxylic acid group to enable coupling with the PEG2 linker. Common activation methods include:

  • Carbodiimide-mediated coupling : Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are used to form an active ester intermediate, enhancing the nucleophilic attack by the PEG2-NH2 linker.
  • Catalyst-assisted activation : Oxyma (N-hydroxybenzotriazole) or HOBt (hydroxybenzotriazole) improve coupling efficiency by stabilizing the active ester and reducing side reactions.
Activation Reagent Role Advantages
EDC/Oxyma Forms active ester High coupling efficiency, minimal byproducts
DCC/HOBt Facilitates carbodiimide coupling Compatible with sensitive functional groups

Coupling with PEG2-NH2 Linker

The activated thalidomide is conjugated with a PEG2 linker (polyethylene glycol with two ethylene glycol units) terminated with a primary amine. Key steps include:

  • Amide bond formation : The PEG2-NH2 linker reacts with the activated thalidomide carboxylic acid under mild acidic or neutral conditions (e.g., DMF or dichloromethane).
  • Reaction optimization : Solvent choice (e.g., DMF, THF) and temperature (0–25°C) are critical to minimize side reactions like PEG oxidation or thalidomide dimerization.
Parameter Optimal Range Impact on Yield
Temperature 0–25°C Higher yields at lower temps
Solvent DMF, THF DMF enhances solubility of polar reagents

Purification and Salt Formation

Post-coupling, the crude product undergoes purification via:

  • Column chromatography : Reverse-phase HPLC or silica gel chromatography to remove unreacted PEG2-NH2 and byproducts.
  • Hydrochloride salt formation : The final product is treated with HCl in a polar solvent (e.g., methanol) to yield the hydrochloride salt, improving stability and solubility.

Comparison of PEG Linker Variants

The PEG2 linker’s length and structure significantly influence PROTAC efficacy. Below is a comparison with other PEG variants:

Linker Type Molecular Weight Application Key Advantage
PEG2-NH2 ~305 g/mol Short-distance targeting Minimal steric hindrance
PEG3-NH2 ~345 g/mol Medium-distance targeting Balanced flexibility
PEG4-NH2 ~385 g/mol Long-distance targeting Enhanced solubility

Research Findings :

  • Thalidomide-5-PEG2-NH2 hydrochloride demonstrates optimal linker length for PROTACs targeting intracellular proteins, as shown in SOS1 degrader studies.
  • Thalidomide-5-PEG4-NH2 hydrochloride (MW 485.9 g/mol) offers improved solubility but reduced efficiency in tight intracellular spaces.

Industrial-Scale Production Challenges

Scaling Up Synthesis

Industrial production requires:

  • High-purity reagents : Anhydrous solvents and ultra-pure PEG2-NH2 to minimize impurities.
  • Process control : Automated systems for precise temperature and pH management to maintain coupling efficiency.

Quality Control Measures

  • HPLC analysis : Quantifies purity (≥95% required).
  • Mass spectrometry : Confirms molecular weight (C₁₉H₂₅ClN₄O₆, MW 440.88 g/mol).

Case Studies and Research Applications

PROTAC Development for Oncology

Thalidomide-5-NH-PEG2-NH2 hydrochloride is a core component in PROTACs targeting oncogenic proteins:

  • KRAS degradation : Used in SOS1 PROTACs to destabilize KRAS via CRBN-mediated ubiquitination.
  • Immune modulation : Enhances Th2 cytokine production while suppressing Th1 responses, synergizing with immunotherapy.

Structural-Activity Relationship (SAR) Studies

  • Linker length : PEG2 outperforms longer linkers (e.g., PEG3) in PROTACs requiring tight target-E3 ligase proximity.
  • Amine reactivity : Terminal NH₂ ensures efficient conjugation with target protein ligands.

Optimization Strategies

Reaction Conditions

Parameter Optimized Value Reference
Coupling time 12–24 hours
Catalyst Oxyma (1.2 eq)
Solvent DMF

Alternative Routes

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition for PEG2-NH2 conjugation, though less common due to metal contamination risks.
  • Enzymatic coupling : Limited by enzyme specificity and cost.

Chemical Reactions Analysis

Hydrolysis

Thalidomide-5-NH-PEG2-NH2 (hydrochloride) can undergo hydrolysis, similar to its parent compound thalidomide. The hydrolysis reaction primarily affects the glutarimide ring, leading to the formation of various products . The reaction can be represented as follows:

Thalidomide 5 NH PEG2 NH2 HCl +H2OHydrolysis products\text{Thalidomide 5 NH PEG2 NH2 HCl }+\text{H}_2\text{O}\rightarrow \text{Hydrolysis products}

Conjugation Reactions

The terminal amine group of Thalidomide-5-NH-PEG2-NH2 (hydrochloride) makes it an excellent candidate for conjugation reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .

Amide Bond Formation

The compound can react with carboxylic acids to form amide bonds:

Thalidomide 5 NH PEG2 NH2 HCl +R COOHThalidomide 5 NH PEG2 NH CO R+HCl+H2O\text{Thalidomide 5 NH PEG2 NH2 HCl }+\text{R COOH}\rightarrow \text{Thalidomide 5 NH PEG2 NH CO R}+\text{HCl}+\text{H}_2\text{O}

This reaction is commonly used to attach the compound to target protein ligands in PROTAC synthesis .

Reductive Amination

The terminal amine can undergo reductive amination with aldehydes or ketones:

Thalidomide 5 NH PEG2 NH2 HCl +R CHO+NaBH4Thalidomide 5 NH PEG2 NH CH2 R+HCl+H2O\text{Thalidomide 5 NH PEG2 NH2 HCl }+\text{R CHO}+\text{NaBH}_4\rightarrow \text{Thalidomide 5 NH PEG2 NH CH}_2\text{ R}+\text{HCl}+\text{H}_2\text{O}

Photochemical Reactions

While not directly applicable to Thalidomide-5-NH-PEG2-NH2 (hydrochloride), it's worth noting that similar compounds have been used to create photoswitchable PROTACs. These compounds, known as PHOTACs, can be reversibly activated with different wavelengths of light .

PHOTAC trans λ>450 nmλ=390 nmPHOTAC cis \text{PHOTAC trans }\xrightleftharpoons[\lambda >450\text{ nm}]{\lambda =390\text{ nm}}\text{PHOTAC cis }

Salt Formation

As a hydrochloride salt, Thalidomide-5-NH-PEG2-NH2 (hydrochloride) can undergo salt exchange reactions. For example:

Thalidomide 5 NH PEG2 NH2 HCl +NaOHThalidomide 5 NH PEG2 NH2+NaCl+H2O\text{Thalidomide 5 NH PEG2 NH2 HCl }+\text{NaOH}\rightarrow \text{Thalidomide 5 NH PEG2 NH2}+\text{NaCl}+\text{H}_2\text{O}

This reaction can be used to obtain the free base form of the compound.

Reactivity Table

Reaction TypeReactive GroupConditionsProducts
HydrolysisGlutarimide ringAqueous, pH-dependentVarious hydrolysis products
Amide FormationTerminal amineCarboxylic acids, coupling reagentsAmide-linked conjugates
Reductive AminationTerminal amineAldehydes/ketones, reducing agentSecondary/tertiary amines
Photoswitching*Azobenzene moietyλ = 390 nm or > 450 nmCis/trans isomers
Salt ExchangeHCl saltBasic conditionsFree base

*Note: Photoswitching is applicable to PHOTACs derived from similar compounds.

Scientific Research Applications

Chemistry

Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins involved in various diseases.

Biology

Research has focused on its role in recruiting CRBN proteins and its effects on cellular processes, particularly in cancer biology where targeted protein degradation can lead to improved therapeutic strategies.

Medicine

The compound has been investigated for its potential therapeutic applications in several conditions:

  • Multiple Myeloma : It enhances the efficacy of existing treatments by targeting additional pathways involved in tumor progression.
  • Autoimmune Diseases : Its immunomodulatory properties make it a candidate for treating conditions like rheumatoid arthritis and Crohn's disease.
  • Cancer Cachexia : The anti-inflammatory properties can help manage symptoms associated with cancer-related weight loss.

Industry

Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is also utilized in the development of new drugs and therapeutic agents, particularly those aimed at targeted protein degradation.

Therapeutic Applications

Thalidomide and its derivatives have been studied extensively for their therapeutic applications:

  • Multiple Myeloma Treatment : Clinical studies indicate improved response rates when thalidomide is used alongside dexamethasone, with response rates increasing from 20% to over 60% .
  • Erythema Nodosum Leprosum : Thalidomide has been effective in treating this condition since the 1960s, with randomized trials confirming significant reductions in skin lesions .

Multiple Myeloma Treatment

In clinical settings, thalidomide has been part of combination therapies for multiple myeloma. Studies show that patients receiving thalidomide alongside dexamethasone exhibit significantly improved response rates compared to those receiving dexamethasone alone.

Erythema Nodosum Leprosum

Thalidomide's effectiveness in treating erythema nodosum leprosum has been well-documented since its initial use, demonstrating rapid improvement in patients upon treatment initiation.

Summary of Research Findings

Recent studies have highlighted the versatility of Thalidomide-5-NH-PEG2-NH2:

Study FocusFindings
Oncology ApplicationsSignificant reduction in tumor growth through targeted protein degradation
Immunological EffectsEnhanced Th2 cytokine response; decreased inflammatory markers
Combination TherapiesImproved patient outcomes when used with traditional therapies like dexamethasone

Mechanism of Action

Thalidomide-5-NH-PEG2-NH2 (hydrochloride) exerts its effects by recruiting CRBN proteins. The compound binds to CRBN, forming a complex that can be linked to a target protein ligand through a PEG linker. This complex facilitates the formation of PROTAC molecules, which can selectively degrade target proteins by directing them to the proteasome for degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

Compound Name Structural Features Key Modifications
Thalidomide-5-NH-PEG2-NH2 (HCl) Thalidomide + NH-PEG2-NH2 linker, HCl salt Short PEG2 spacer, dual amine termini
Thalidomide-PEG5-NH2 (HCl) Thalidomide + PEG5 linker, terminal amine (CAS: 2703775-06-6) Longer PEG5 chain, single amine terminus
Thalidomide-Piperazine-PEG2-NH2 (HCl) Thalidomide + piperazine ring + PEG2 linker (CAS: 2357110-15-5) Piperazine enhances rigidity and binding
Thalidomide-5-CH2-NH2 (HCl) Thalidomide + aminomethyl side chain (CAS: 1010100-22-7) No PEG, direct aminomethyl modification
Thalidomide-O-amido-PEG4-NH2 (HCl) Thalidomide + amido-PEG4 linker (CAS: 2245697-85-0) Amide bond, longer PEG4 spacer

Physicochemical Properties

Compound Name Molecular Weight Solubility (DMSO) Purity Key Advantages
Thalidomide-5-NH-PEG2-NH2 (HCl) ~485.92 (estimated) 100 mg/mL (205.80 mM) >98% Balanced hydrophilicity, versatile conjugation
Thalidomide-PEG5-NH2 (HCl) 529.97 125 mg/mL (235.86 mM) >98% Enhanced solubility due to PEG5
Thalidomide-Piperazine-PEG2-NH2 (HCl) 529.97 (estimated) N/A >95% Improved binding via piperazine
Thalidomide-5-CH2-NH2 (HCl) ~315.75 Limited data >95% Compact structure, direct modification
Thalidomide-O-amido-PEG4-NH2 (HCl) 587.02 50 mg/mL (85.20 mM) >98% Stability from amide bond

Sources:

Biological Activity

Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is a synthetic derivative of thalidomide, designed to enhance its biological activity through the incorporation of a polyethylene glycol (PEG) moiety. This compound primarily functions as a ligand for cereblon (CRBN), an E3 ubiquitin ligase, facilitating targeted protein degradation. This article delves into the biological activity of Thalidomide-5-NH-PEG2-NH2, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Cereblon Interaction
Thalidomide-5-NH-PEG2-NH2 binds specifically to cereblon, promoting the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is particularly relevant in oncology, where it can inhibit the survival of cancer cells by degrading oncoproteins. The compound's ability to modulate immune responses further enhances its therapeutic potential in various diseases.

MechanismDescription
Cereblon Binding Facilitates ubiquitination of target proteins leading to their degradation
Immunomodulation Alters cytokine production, enhancing Th2 responses while inhibiting Th1 responses
Anti-Angiogenesis Inhibits neovascularization by affecting vascular endothelial growth factor (VEGF) pathways

Therapeutic Applications

Thalidomide and its derivatives have been studied extensively for their therapeutic applications in several conditions:

  • Multiple Myeloma : Thalidomide-5-NH-PEG2-NH2 shows promise in enhancing the efficacy of existing treatments by targeting additional pathways involved in tumor progression.
  • Autoimmune Diseases : Its immunomodulatory properties make it a candidate for treating conditions like rheumatoid arthritis and Crohn's disease.
  • Cancer Cachexia : The compound's anti-inflammatory properties can be beneficial in managing symptoms associated with cancer-related weight loss.

Case Studies

Multiple Myeloma Treatment
In clinical settings, thalidomide has been used as part of combination therapies for multiple myeloma. Studies indicate that patients receiving thalidomide alongside dexamethasone exhibit improved response rates compared to those receiving dexamethasone alone. For instance, one study reported a response rate increase from 20% to over 60% when thalidomide was included in treatment regimens .

Erythema Nodosum Leprosum (ENL)
Thalidomide's effectiveness in treating ENL has been documented since its initial use in the 1960s. A randomized trial confirmed its efficacy in reducing skin lesions associated with this condition . Patients showed significant improvement within days of treatment initiation.

Research Findings

Recent studies have highlighted the versatility of Thalidomide-5-NH-PEG2-NH2:

  • Inhibition of Tumor Growth : Research indicates that this compound can effectively degrade specific oncoproteins, leading to reduced tumor growth rates in preclinical models .
  • Cytokine Modulation : It has been shown to selectively modulate cytokine profiles, increasing IL-4 production while decreasing IFN-γ levels, which may shift immune responses favorably for therapeutic outcomes .

Table 2: Summary of Research Findings

Study FocusFindings
Oncology Applications Significant reduction in tumor growth through targeted protein degradation
Immunological Effects Enhanced Th2 cytokine response; decreased inflammatory markers
Combination Therapies Improved patient outcomes when used with traditional therapies like dexamethasone

Q & A

Q. What experimental approaches validate the selectivity of Thalidomide-5-NH-PEG2-NH2 (hydrochloride) in E3 ligase recruitment without off-target effects?

  • Methodological Answer : Use CRISPR-based knockout models (e.g., cereblon-deficient cells) to confirm target dependency. Perform thermal shift assays to measure binding affinity to off-target proteins like RORγt .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.